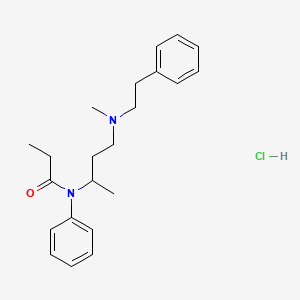

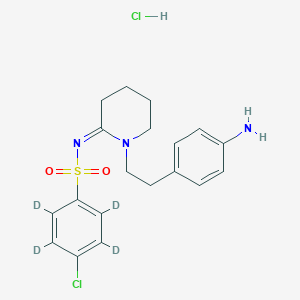

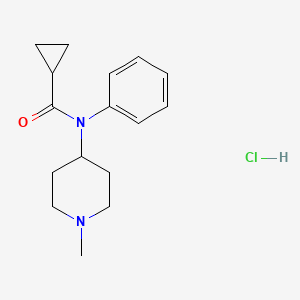

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-acetyl 25I-NBOMe, also known as N-[2-(4-iodo-2,5-dimethoxy-phenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide, is a synthetic compound classified as a phenethylamine derivative. It is structurally related to 25I-NBOMe, a well-known hallucinogenic substance. N-acetyl 25I-NBOMe is characterized by its off-white solid appearance and has been reported to exhibit hallucinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl 25I-NBOMe involves the acetylation of 25I-NBOMe. The process typically starts with 25I-NBOMe, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-acetyl 25I-NBOMe are not well-documented due to its classification as a research chemical. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potent effects.

Chemical Reactions Analysis

Types of Reactions

N-acetyl 25I-NBOMe undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-acetyl 25I-NBOMe has been primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its hallucinogenic properties make it a subject of interest in neuropharmacology and psychopharmacology research. Additionally, it has been used in forensic science for the development of analytical methods to detect and identify novel psychoactive substances .

Mechanism of Action

The mechanism of action of N-acetyl 25I-NBOMe involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent agonist, leading to the activation of these receptors and subsequent alterations in neurotransmitter release. This interaction is responsible for the compound’s hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways .

Comparison with Similar Compounds

Similar Compounds

25I-NBOMe: The parent compound of N-acetyl 25I-NBOMe, known for its potent hallucinogenic effects.

25B-NBOMe: A similar compound with a bromine atom instead of iodine, also exhibiting hallucinogenic properties.

25C-NBOMe: Another analog with a chlorine atom, known for its psychoactive effects.

Uniqueness

N-acetyl 25I-NBOMe is unique due to its acetylated structure, which may influence its pharmacokinetic properties and metabolic stability. This modification can potentially alter its potency, duration of action, and safety profile compared to its non-acetylated counterparts .

properties

IUPAC Name |

N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKCOPSXQXTYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342203 |

Source

|

| Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2748301-01-9 |

Source

|

| Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide](/img/structure/B8100848.png)

![2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester](/img/structure/B8100868.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)

![1-Methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylicacid,methylester,monohydrochloride](/img/structure/B8100899.png)

![trans-N-2-(dimethylamino)cyclohexyl)-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide,monohydrochloride](/img/structure/B8100915.png)